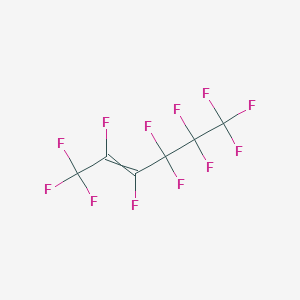

Perfluorohexene-2

Übersicht

Beschreibung

Perfluorohexene-2 (PFHx2) is a fluorinated hydrocarbon compound that belongs to the group of perfluorinated compounds (PFCs). It is a colorless, odorless and non-flammable liquid with a low vapor pressure and a melting point of -87°C. PFHx2 is used as a surfactant in various industrial applications, such as in the production of plastics and coatings. It is also used in the manufacture of medical devices, such as catheters and endoscopes, and in the production of pharmaceuticals. PFHx2 has been found to be toxic to aquatic organisms and has been identified as a persistent organic pollutant (POP).

Wissenschaftliche Forschungsanwendungen

Vacuum Pyrolysis and Ionization Potential Studies : Gomeri et al. (1991) conducted a mass spectrometric study on the vacuum pyrolysis of perfluorohexene-2. They determined the ionization potential (IP) of the perfluoro-2-buten-4-yl radical generated by this process, which is a valuable piece of data in understanding the chemical properties and reactions of this compound derivatives (Gomeri et al., 1991).

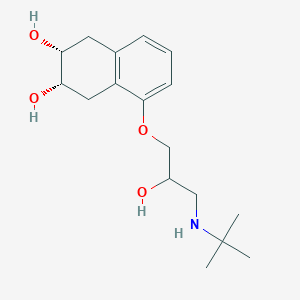

Incorporation into Perfluorosulfonic Acid Membranes : Rábago et al. (1994) explored the effects of incorporating fluorocarbon and hydrocarbon surfactants, including perfluorohexene derivatives, into perfluorosulfonic acid (Nafion) membranes. These membranes have applications in chemical sensors, fuel cells, and biomedical sensing. The study focused on how these surfactants improve membrane permeability, a crucial factor in their efficiency and utility (Rábago et al., 1994).

Atmospheric Impact Studies : Kopylov et al. (2022) researched the ecological properties of perfluorohexenes, such as C6F12, a related compound to this compound. They studied its atmospheric lifetime and its global warming potential (GWP), providing important insights into the environmental impact of these compounds (Kopylov et al., 2022).

Polymer Applications : Okamoto et al. (2016) developed new amorphous perfluoro polymers, including perfluorodioxolane polymers, which can be used as plastic optical fibers and gas separation membranes. These polymers, derived from this compound, have high thermal stability and are useful in automotive and aircraft applications (Okamoto et al., 2016).

Reactions with Thionucleophiles : Chen et al. (1985) studied the reactions of perfluoro-3,4-dimethyl-4-ethylhexene-2 (a derivative of this compound) with thionucleophiles. Understanding these reactions contributes to the knowledge of chemical transformations and synthesis involving perfluoroalkyl compounds (Chen et al., 1985).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(2(8)4(11,12)13)3(9,10)5(14,15)6(16,17)18 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDBBTPNNYKSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402088 | |

| Record name | Perfluoro-2-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1584-00-5 | |

| Record name | Perfluoro-2-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

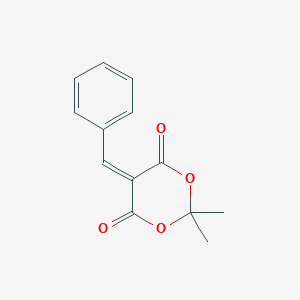

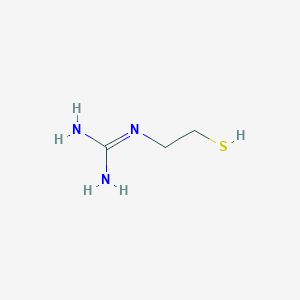

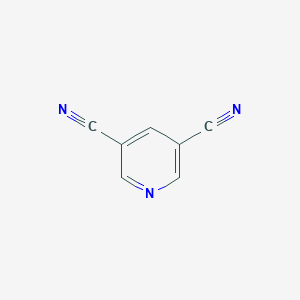

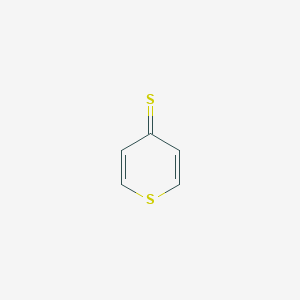

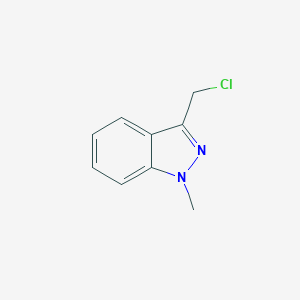

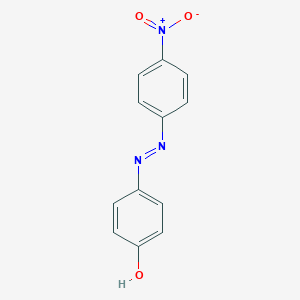

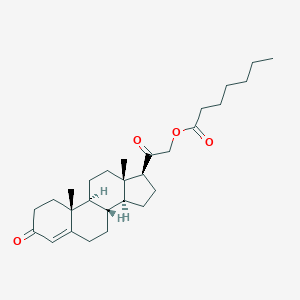

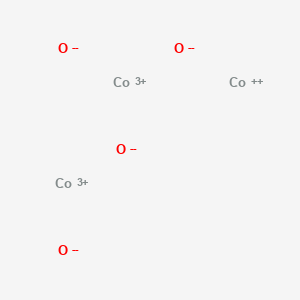

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

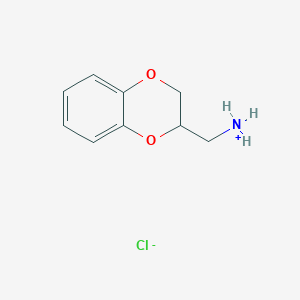

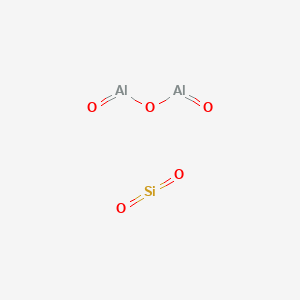

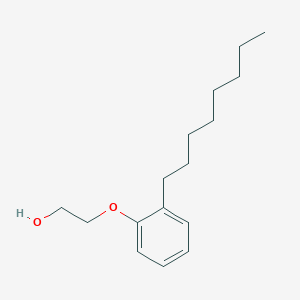

Feasible Synthetic Routes

Q & A

Q1: The provided research highlights reactions of perfluorohexene isomers with nucleophiles like amines and alcoholates. What drives this reactivity, and how does it differ from typical alkene chemistry?

A1: Perfluorinated alkenes, unlike typical alkenes, exhibit a reversed polarity due to the high electronegativity of fluorine. This makes the carbon atoms electrophilic, enabling them to readily react with nucleophiles. For example, 3,4-Bis(trifluoromethyl)-perfluorohexene-[3] (a perfluorohexene isomer) reacts with diethylamine, resulting in the substitution of a fluorine atom with the diethylamine group []. This contrasts with typical alkene reactions, which often involve electrophilic attack on the electron-rich double bond.

Q2: One study mentions the formation of a surfactant after reacting a perfluorohexene derivative with sodium allyl alcoholate and subsequently modifying the product with silicon compounds. What properties of perfluorinated compounds make them suitable for surfactant applications?

A2: Perfluorinated compounds are known for their low surface energy, excellent chemical resistance, and thermal stability. These properties make them highly desirable in various applications, including surfactants. The study demonstrating the synthesis of silicon-containing surfactants from a perfluorohexene derivative [] highlights the potential of using these compounds as building blocks for materials with unique surface properties, such as water and oil repellency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.